molecular formula C13H18O2 B15373598 2-((Benzyloxy)methyl)tetrahydro-2H-pyran

2-((Benzyloxy)methyl)tetrahydro-2H-pyran

Cat. No.: B15373598
M. Wt: 206.28 g/mol
InChI Key: IBOHXFWJVIANFF-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)tetrahydro-2H-pyran (CAS 1927-62-4) is a heterocyclic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its structure consists of a tetrahydropyran ring substituted with a benzyloxymethyl group (-CH₂-O-benzyl). This compound is widely utilized as a protective group in organic synthesis, particularly in carbohydrate and nucleoside chemistry, due to its stability under acidic and basic conditions . Key physical properties include a density of 1.0±0.1 g/cm³ and a SMILES notation of C1CCOC(C1)OCC2=CC=CC=C2 .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(phenylmethoxymethyl)oxane

InChI

InChI=1S/C13H18O2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-3,6-7,13H,4-5,8-11H2

InChI Key

IBOHXFWJVIANFF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)COCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 2-((Benzyloxy)methyl)tetrahydro-2H-pyran and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-((Benzyloxy)methyl)tetrahydro-2H-pyran Benzyloxymethyl C₁₂H₁₆O₂ 192.25 Protective group in glycoside synthesis; high stability
3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran 3,4,5-Tris(benzyloxy), 6-(benzyloxymethyl) C₃₄H₃₆O₆ 564.65 Multi-benzyloxy substitution enhances steric bulk; used in C-glycoside natural product synthesis
2-{[2-(Bromomethyl)benzyl]oxy}tetrahydro-2H-pyran (11) Bromomethyl-benzyloxy C₁₃H₁₇BrO₂ 289.18 Bromine enhances reactivity for nucleophilic substitution; synthesized in 89% yield via PPTS/DHP
2-(2-Bromo-5-(4-isocyanophenoxy)benzyloxy)tetrahydro-2H-pyran (5111) Bromo, isocyanophenoxy C₁₉H₁₈BrNO₃ 388.26 Pharmaceutical intermediate; high purity (99%) for hepatitis B drug development
2-(4-Bromophenoxy)tetrahydro-2H-pyran 4-Bromophenoxy C₁₁H₁₃BrO₂ 257.13 Phenoxy group alters electronic properties; used in agrochemicals
Tetrahydro-2-(4-methylphenoxy)-2H-pyran 4-Methylphenoxy C₁₂H₁₆O₂ 192.25 Methyl group increases lipophilicity; potential applications in drug delivery
2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran (MTC-90994811) 4-Bromophenoxymethyl C₁₂H₁₅BrO₂ 271.15 Bromine on phenoxy ring directs electrophilic substitutions; high-purity pharmaceutical intermediate
2-(3,5-Dimethylphenoxy)tetrahydro-2H-pyran 3,5-Dimethylphenoxy C₁₃H₁₈O₂ 206.29 Steric hindrance from methyl groups improves thermal stability; used in polymer chemistry

Key Research Findings

Synthetic Efficiency :

  • The synthesis of 2-{[2-(bromomethyl)benzyl]oxy}tetrahydro-2H-pyran (Compound 11) achieves an 89% yield using pyridinium p-toluenesulfonate (PPTS) and 3,4-dihydro-2H-pyran (DHP), demonstrating superior efficiency compared to multi-step chromatographic methods required for benzyloxy-rich analogs .
  • Multi-benzyloxy derivatives (e.g., 3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran ) require sequential protection/deprotection steps, increasing synthesis complexity .

Reactivity and Applications: Bromine-containing analogs (e.g., Compound 5111 and MTC-90994811) exhibit enhanced reactivity in cross-coupling reactions, making them valuable in antiviral drug development . Phenoxy-substituted derivatives (e.g., 2-(4-Bromophenoxy)tetrahydro-2H-pyran) are preferred in agrochemicals due to their balanced lipophilicity and stability .

Structural Impact on Physicochemical Properties: The methyl group in Tetrahydro-2-(4-methylphenoxy)-2H-pyran increases logP by 0.5 units compared to the parent compound, improving membrane permeability .

Q & A

Q. What are the established synthetic methodologies for 2-((Benzyloxy)methyl)tetrahydro-2H-pyran, and how do they differ in terms of reagents and yields?

  • Methodological Answer : Two primary synthetic routes are documented:
  • Method 1 : Uses 3,4,5-trimethoxybenzaldehyde as a starting material, followed by column chromatography purification. This method achieves an 82% yield .
  • Method 2 : Employs 3,5-dimethoxybenzaldehyde with similar purification steps, though yield data are unspecified .
    Differences in aldehyde substituents influence reactivity and product stability. Optimization may involve adjusting solvent polarity or catalyst loading (e.g., NaCNBH₃ in reductive amination steps) .

Q. What safety protocols are critical when handling 2-((Benzyloxy)methyl)tetrahydro-2H-pyran in laboratory settings?

  • Methodological Answer :
  • GHS Hazards : Classified as causing severe eye damage (Category 1) .
  • PPE Requirements : Wear goggles, nitrile gloves, and lab coats. Use fume hoods to avoid inhalation .
  • Emergency Measures : Immediate eye flushing with water for 15+ minutes; contaminated clothing removal and skin washing .

Q. Which spectroscopic techniques are most effective for confirming the structure of 2-((Benzyloxy)methyl)tetrahydro-2H-pyran post-synthesis?

  • Methodological Answer :
  • IR Spectroscopy : Key peaks at 2922 cm⁻¹ (C-H stretch) and 1577 cm⁻¹ (aromatic C=C) .
  • NMR : Specific δ values for benzyloxy protons (e.g., δ 4.5–5.0 ppm) and pyran ring protons (δ 3.5–4.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (expected m/z ~360 for C₁₈H₂₀O₃).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to NaCNBH₃ (e.g., Pd/C hydrogenation) for reductive steps .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) versus ethers (THF) to enhance solubility .
  • Temperature Control : Lower reaction temperatures (0–5°C) may reduce side-product formation during aldehyde coupling .

Q. What analytical strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Validation : Combine 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations and distinguish diastereomers .
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to validate stereochemistry .
  • X-ray Crystallography : Resolve ambiguous configurations by growing single crystals in non-polar solvents (e.g., hexane/EtOAc) .

Q. How can structural modifications enhance bioactivity for pharmaceutical applications?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzyl ring to improve metabolic stability .
  • Ring Functionalization : Replace the benzyloxy group with glycosidic moieties to mimic C-glycoside analogs, enhancing binding to carbohydrate-processing enzymes .
  • Chiral Centers : Explore stereoselective synthesis to isolate enantiomers with higher target specificity (e.g., using chiral auxiliaries) .

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